Menin-Mixed Lineage Leukemia inhibitor 27, often referred to as Menin-MLL inhibitor 27, is a small molecule designed to disrupt the interaction between menin and Mixed Lineage Leukemia fusion proteins. This interaction is critical in the pathogenesis of acute leukemias associated with MLL translocations. The development of this compound represents a significant advancement in targeted cancer therapies, particularly for patients with poor prognoses due to MLL rearrangements.
Menin-MLL inhibitor 27 has been derived from extensive research focused on understanding the menin-MLL interaction and its role in leukemogenesis. The compound is part of a broader class of inhibitors that target protein-protein interactions essential for the functioning of oncogenic fusion proteins. The synthesis and characterization of this compound have been documented in various scientific publications, highlighting its potential in therapeutic applications.
Menin-MLL inhibitor 27 falls under the category of small molecule inhibitors specifically targeting protein-protein interactions. It is classified as an anticancer agent, particularly effective against leukemias characterized by MLL gene rearrangements.
The synthesis of Menin-MLL inhibitor 27 involves several key steps, primarily utilizing organic synthesis techniques. The methods typically include:
For instance, one synthetic route involves dissolving a precursor compound in dry tetrahydrofuran and reacting it with cyclopentylmagnesium chloride at elevated temperatures. Following this, the reaction is quenched with ammonium chloride and extracted into ethyl acetate, with subsequent drying and purification yielding Menin-MLL inhibitor 27 in a moderate yield .
The molecular structure of Menin-MLL inhibitor 27 can be characterized by its complex arrangement that allows it to effectively bind to the menin protein. It typically features:
Crystallographic studies have provided insights into the binding mode of Menin-MLL inhibitors, revealing critical interactions between the inhibitor and menin's binding pocket. For example, high-resolution structures indicate that these inhibitors mimic key interactions normally made by MLL proteins with menin .
The primary chemical reactions involved in synthesizing Menin-MLL inhibitor 27 include:
The purification process often employs flash chromatography techniques to separate unreacted materials from the desired product effectively. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized for characterization, confirming structure and purity .
Menin-MLL inhibitor 27 operates by disrupting the interaction between menin and MLL fusion proteins, which is essential for the survival and proliferation of leukemia cells harboring these fusions. By binding to menin, the inhibitor prevents it from associating with MLL fusion proteins, thereby inhibiting their oncogenic functions.
Studies have shown that this inhibition leads to decreased expression of target genes necessary for leukemia maintenance, such as Hoxa9, resulting in reduced cell proliferation and increased differentiation of leukemia cells .
Menin-MLL inhibitor 27 exhibits solubility in various solvents including phosphate-buffered saline at physiological pH levels, which is crucial for its application in biological assays. Specific solubility data indicates it can dissolve up to 6.3 μM in phosphate-buffered saline .
The compound's chemical properties include:
Menin-MLL inhibitor 27 has significant potential applications in scientific research and clinical settings:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5